molecular formula C15H15NO5S2 B1671805 ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate CAS No. 310456-65-6

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

Cat. No. B1671805
M. Wt: 353.4 g/mol
InChI Key: QHPJWPQRZMBKTG-KPKJPENVSA-N
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Description

This compound, also known as IMR-1 , has a molecular formula of C15H15NO5S2 . It has a molecular weight of 353.4 g/mol . The IUPAC name for this compound is ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes an ethyl group, a methoxy group, a thiazolidine ring, and a phenoxy group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 353.4 g/mol . It has a computed XLogP3-AA value of 3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . It also has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 353.03916493 g/mol . The topological polar surface area of the compound is 131 Ų .

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound serves as a precursor in the synthesis of thiazoles and their derivatives, showing promising antimicrobial activities against bacterial and fungal isolates. Research indicates that derivatives synthesized from this compound exhibit antimicrobial properties, potentially offering new avenues for antibiotic development (Wardkhan et al., 2008).

Anti-inflammatory and Antimicrobial Agents

Further studies have explored its utility in creating compounds with anti-inflammatory and antimicrobial effects. New derivatives have been synthesized, aiming at potential applications in treating inflammation and infection, showcasing the versatility of this compound in medicinal chemistry (Karabasanagouda et al., 2008).

Catalytic Applications

The compound's derivatives have also found applications in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons. Encapsulation in zeolite Y has demonstrated an efficient and reusable catalyst system, underlining the compound's significance in green chemistry and sustainable processes (Ghorbanloo & Alamooti, 2017).

Antioxidant Properties

Investigations into the red seaweed Gracilaria opuntia have led to the isolation of derivatives with potent antioxidant activities. These findings highlight the potential of such derivatives in pharmaceutical and food industries as natural antioxidants with significant health benefits (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-3-20-13(17)8-21-10-5-4-9(6-11(10)19-2)7-12-14(18)16-15(22)23-12/h4-7H,3,8H2,1-2H3,(H,16,18,22)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPJWPQRZMBKTG-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate
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ethyl 2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate

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